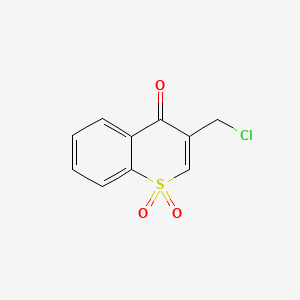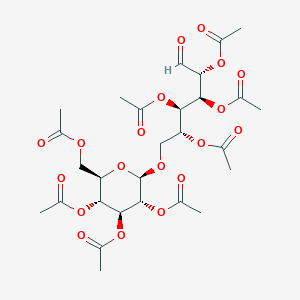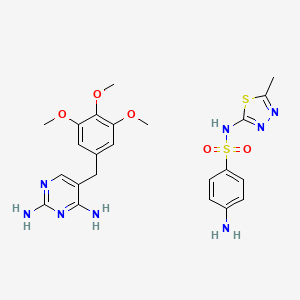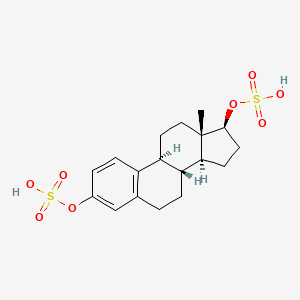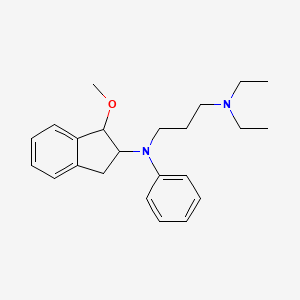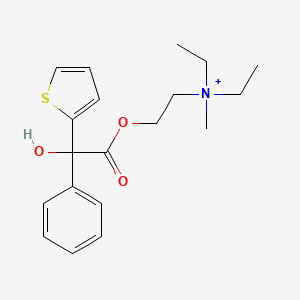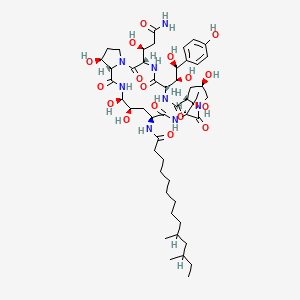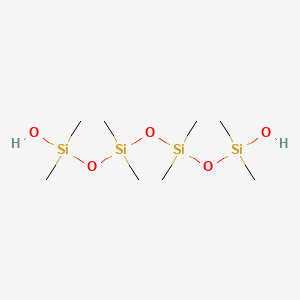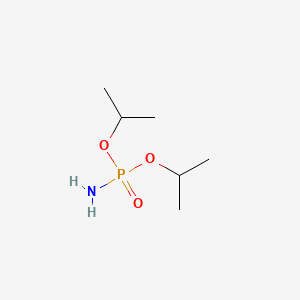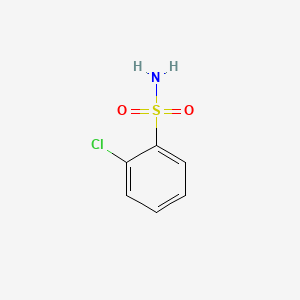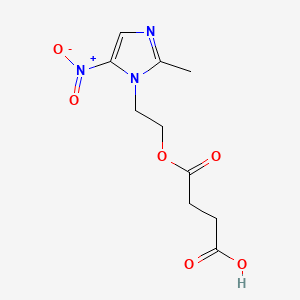
Metronidazole monosuccinate
Übersicht
Beschreibung
Metronidazole monosuccinate is a synthetic antibiotic that has been used as an antimicrobial agent since the 1970s. It is a prodrug form of metronidazole, a commonly used antibiotic, and is used to treat a variety of bacterial and parasitic infections. This compound is effective against a wide range of organisms, including anaerobic bacteria, protozoa, and some parasites. It has been used to treat infections such as amebiasis, giardiasis, trichomoniasis, and other protozoal infections. It is also used to treat some bacterial infections, such as Helicobacter pylori, and has been studied for its potential use in treating other bacterial infections.
Wissenschaftliche Forschungsanwendungen
Macromolecular Prodrugs of Metronidazole
Metronidazole monosuccinate has been explored as a prodrug, specifically in its ester form. Researchers Vermeersch et al. (2010) converted metronidazole into its monosuccinate ester, which was then coupled onto various polymers like dextran and inulin. This form of metronidazole shows promise for targeted drug delivery and controlled release, enhancing its therapeutic efficacy in treating infections (Vermeersch et al., 2010).
Antimicrobial Agent Properties
This compound's role as an antimicrobial agent has been widely recognized. It is particularly effective against anaerobic bacteria and certain parasites. Rosenblatt and Edson (1987) highlighted its use in treating infections like trichomoniasis, amebiasis, and giardiasis, due to its action against anaerobic organisms (Rosenblatt & Edson, 1987).
Synthesis and Identification for Diagnostic Applications
The synthesis of this compound as a hapten for diagnostic purposes was conducted by Sun Yuan-ming (2007). This involved reacting metronidazole with succinic anhydride under specific conditions, leading to its application in diagnostic immunoassays (Sun Yuan-ming, 2007).
Stability and Kinetics Studies
Research on the stability and kinetics of hydrolysis of this compound in various solutions, including plasma, has been conducted. Johansen and Larsen (1984) investigated its hydrolysis kinetics in aqueous solutions and plasma, providing valuable insights into its stability and degradation, which is crucial for its formulation and therapeutic use (Johansen & Larsen, 1984).
Wirkmechanismus
Metronidazole exerts its antimicrobial effects through the production of free radicals that are toxic to the microbe . It is thought to work by first diffusing into the cytoplasm of the anaerobic bacteria where it is then activated and reduced into a short-lived nitroso free radical which can interact with DNA, causing a loss of the helical DNA structure, strand breakage, and bacterial death .
Zukünftige Richtungen
Considering the widespread use of metronidazole and other nitroimidazoles, this review was undertaken to emphasize the structure–cytotoxicity profile of the numerous metabolites of metronidazole in human and murine models and to examine conflicting reports regarding metabolite–DNA interactions . An alternative hypothesis, that DNA synthesis and repair of existing DNA is indirectly inhibited by metronidazole is proposed . Finally, novel nitroimidazoles and new antibiotic strategies are discussed .
Biochemische Analyse
Biochemical Properties
Metronidazole monosuccinate interacts with enzymes such as pyruvate:ferredoxin oxidoreductase and nitroreductase. These enzymes facilitate the reduction of the nitro group, leading to the formation of cytotoxic intermediates. These intermediates then interact with DNA, causing strand breaks and inhibiting nucleic acid synthesis, ultimately leading to cell death .
Cellular Effects
The compound has been shown to influence the expression of genes involved in oxidative stress response and DNA repair. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and overall cellular energy levels .
Molecular Mechanism
This compound also inhibits the activity of enzymes involved in DNA repair, further exacerbating the damage to the microbial cell. The compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects, leading to oxidative stress and cell death .
Temporal Effects in Laboratory Settings
Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA synthesis and repair. In vitro studies have demonstrated that the compound can maintain its antimicrobial activity for several days, while in vivo studies have shown that it can persist in tissues for extended periods .
Dosage Effects in Animal Models
Studies in animal models have shown that high doses of this compound can lead to adverse effects such as tremors, seizures, and liver damage. These effects are dose-dependent and highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
The metabolic pathways of this compound involve enzymes such as cytochrome P450 and UDP-glucuronosyltransferase. These enzymes facilitate the conversion of the parent compound into more water-soluble metabolites, which are then eliminated from the body .
Transport and Distribution
The transport and distribution of this compound are facilitated by passive diffusion and active transport mechanisms. The compound interacts with transporters such as P-glycoprotein, which helps regulate its distribution within cells and tissues .
Subcellular Localization
The compound’s localization within the nucleus allows it to interact directly with DNA, leading to the formation of DNA adducts and strand breaks. This subcellular localization is crucial for the compound’s antimicrobial activity and its ability to inhibit nucleic acid synthesis .
Eigenschaften
IUPAC Name |
4-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-7-11-6-8(13(17)18)12(7)4-5-19-10(16)3-2-9(14)15/h6H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPATXNXXOVPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)CCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157220 | |
| Record name | Metronidazole monosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13182-87-1 | |
| Record name | Butanedioic acid, 1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metronidazole monosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metronidazole monosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl] hydrogen succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is metronidazole monosuccinate synthesized, given that metronidazole is already a known antimicrobial agent?
A1: this compound is not intended as a direct replacement for metronidazole. Instead, it serves as a prodrug and a key building block for developing macromolecular prodrugs of metronidazole [, , , ]. This modification allows researchers to explore new drug delivery strategies and potentially improve the therapeutic profile of metronidazole.
Q2: What is the significance of esterifying this compound to polymers like dextran?
A2: Esterifying this compound to polymers like dextran, inulin, and poly-[N-(2-hydroxyethyl)aspartamide] aims to create macromolecular prodrugs []. This conjugation is hypothesized to alter the pharmacokinetic properties of metronidazole, potentially leading to sustained release and targeted delivery [].
Q3: How stable is the ester bond in dextran this compound in physiological conditions?
A3: Research indicates that the ester bond in dextran this compound undergoes hydrolysis in aqueous solutions and plasma, leading to the sequential release of metronidazole [, ]. Interestingly, evidence suggests that this hydrolysis might be partially catalyzed by neighboring dextran hydroxy groups within the conjugate [].
Q4: Are there analytical methods available to study the hydrolysis of dextran this compound?
A4: Yes, researchers have developed methods for the simultaneous determination of high-molecular-weight dextran this compound and its hydrolysis products (metronidazole and this compound) using techniques like HPLC with Nucleosil diol columns []. This enables the study of the prodrug's degradation kinetics and release profile.
Q5: How was this compound, a crucial component in these studies, synthesized and characterized?
A5: this compound was synthesized by reacting metronidazole with succinic anhydride, often facilitated by microwave heating for efficiency []. The successful synthesis was confirmed using various spectroscopic techniques, including 1H Nuclear Magnetic Resonance (NMR), electrospray ionization mass spectrometry (ESI-MS), and infrared spectroscopy (IR) [].
Q6: What is the significance of developing a complete antigen using this compound?
A6: Synthesizing a complete antigen, achieved by conjugating this compound to a carrier protein, holds potential for developing immunological tools and assays []. This could be valuable for studying the immune response to metronidazole, detecting its presence, or potentially even developing novel vaccine strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



